molecular formula C12H26O6 B3262737 Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate CAS No. 3610-26-2

Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate

Cat. No.: B3262737
CAS No.: 3610-26-2
M. Wt: 266.33 g/mol
InChI Key: LBFASLTVDAPGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate typically involves the reaction of 2-(2-butoxyethoxy)ethanol with acetic anhydride or acetyl chloride under acidic conditions . The reaction proceeds as follows:

C8H18O3+CH3COClC10H20O4+HCl\text{C}_8\text{H}_{18}\text{O}_3 + \text{CH}_3\text{COCl} \rightarrow \text{C}_{10}\text{H}_{20}\text{O}_4 + \text{HCl} C8​H18​O3​+CH3​COCl→C10​H20​O4​+HCl

The reaction is usually carried out at room temperature, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials, 2-(2-butoxyethoxy)ethanol and acetic anhydride, are mixed in a reactor, and the reaction is catalyzed by an acid such as sulfuric acid . The product is then separated and purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-(2-butoxyethoxy)ethanol and acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Simpler alcohols.

Scientific Research Applications

Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate is used in various scientific research applications, including:

Properties

IUPAC Name

acetic acid;2-[2-(2-butoxyethoxy)ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4.C2H4O2/c1-2-3-5-12-7-9-14-10-8-13-6-4-11;1-2(3)4/h11H,2-10H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFASLTVDAPGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOCCO.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30783490
Record name Acetic acid--2-[2-(2-butoxyethoxy)ethoxy]ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30783490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3610-26-2
Record name Acetic acid--2-[2-(2-butoxyethoxy)ethoxy]ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30783490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate
Reactant of Route 2
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate
Reactant of Route 3
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate
Reactant of Route 4
Reactant of Route 4
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate
Reactant of Route 5
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate
Reactant of Route 6
Reactant of Route 6
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.